3-Chloro-2-nitrobenzaldehyde

Overview

Description

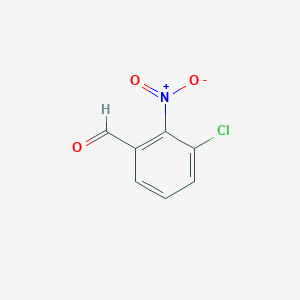

3-Chloro-2-nitrobenzaldehyde (CAS No.: Not explicitly provided in evidence; molecular formula: C₇H₄ClNO₃) is an aromatic aldehyde derivative featuring a benzaldehyde backbone substituted with a chlorine atom at the 3-position and a nitro group at the 2-position. This compound is utilized as a key organic building block in pharmaceutical and fine chemical synthesis due to its reactive aldehyde group and electron-withdrawing substituents, which enhance electrophilicity and direct subsequent reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-2-nitrobenzaldehyde can be synthesized through several methods. One common method involves the nitration of 3-chlorobenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at a controlled temperature to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound often involves the oxidation of 3-chloro-2-nitrobenzyl alcohol. This oxidation can be achieved using pyridinium chlorochromate in dichloromethane, with molecular sieves to remove water formed during the reaction . The reaction is typically carried out at room temperature and the product is purified through silica gel chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-nitrobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate the substitution reaction.

Major Products:

Oxidation: 3-Chloro-2-nitrobenzoic acid.

Reduction: 3-Chloro-2-aminobenzaldehyde.

Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Applications

3-Chloro-2-nitrobenzaldehyde is primarily utilized as an intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in several important chemical reactions:

- Schiff Base Formation : This compound can react with primary amines to form Schiff bases, which are valuable intermediates in organic synthesis. These derivatives can further undergo transformations to yield various bioactive compounds .

- Michael Addition Reactions : The electrophilic nature of the carbonyl group in this compound makes it suitable for Michael addition reactions, where nucleophiles add to the β-carbon of α,β-unsaturated carbonyl compounds .

- Reduction Reactions : The nitro group can be selectively reduced to an amino group, allowing for the synthesis of amine derivatives that are crucial in pharmaceutical applications .

Pharmaceutical Applications

Due to its chemical reactivity, this compound has been investigated for its potential use in drug development:

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. The compound's ability to form adducts with biological targets may contribute to its therapeutic effects .

- Radiotracers in Imaging : The compound has been explored for use as a precursor in the synthesis of radiolabeled compounds for positron emission tomography (PET). For instance, modifications of this compound have been studied for developing radiotracers targeting specific receptors involved in inflammatory diseases .

Material Science Applications

The unique properties of this compound also extend to material science:

- Polymer Chemistry : It serves as a monomer or cross-linking agent in the production of specialty polymers with enhanced thermal and mechanical properties. The incorporation of nitro and chloro groups can improve the material's performance under various conditions .

- Dyes and Pigments : The compound's vibrant color properties make it suitable for use in dye synthesis, particularly in applications requiring high stability and resistance to fading .

Case Studies

- Synthesis of Anticancer Compounds : A study demonstrated the synthesis of novel compounds derived from this compound that showed significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through reactive oxygen species generation .

- Development of Imaging Agents : In another research project, this compound was utilized as a precursor for synthesizing a radiolabeled agent that selectively binds to CXCR3 receptors in atherosclerotic lesions. This application highlights its importance in non-invasive imaging techniques for cardiovascular diseases .

Mechanism of Action

The mechanism of action of 3-chloro-2-nitrobenzaldehyde involves its reactivity as an aldehyde and a nitro compound. The aldehyde group can undergo nucleophilic addition reactions, while the nitro group can participate in redox reactions. The molecular targets and pathways involved depend on the specific application and the type of reaction it undergoes. For example, in biological systems, it may interact with enzymes that catalyze the reduction of nitro groups or the oxidation of aldehydes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chlorobenzaldehyde

- Molecular Formula: C₇H₅ClO (CAS No.: 587-04-2)

- Key Differences :

- Lacks the nitro group, resulting in reduced electrophilicity and reactivity compared to 3-Chloro-2-nitrobenzaldehyde.

- Simpler synthesis pathways due to fewer substituents; primarily used in less complex organic reactions (e.g., Grignard additions) .

- Safety Profile : Similar handling precautions (e.g., skin/eye irritation risks), but absence of nitro group may reduce mutagenicity concerns .

4-Bromo-3-nitrobenzaldehyde

- Molecular Formula: C₇H₄BrNO₃ (CAS No.: Not explicitly provided; referenced in ).

- Key Differences :

- Bromine substitution at the 4-position vs. chlorine at the 3-position in this compound.

- Bromine’s larger atomic size and lower electronegativity may slow substitution reactions compared to chlorine.

- Higher molecular weight (230.02 g/mol vs. 185.57 g/mol) likely affects solubility and melting/boiling points .

5-(2-Chlorobenzyl)-2-hydroxy-3-nitrobenzaldehyde

- Molecular Formula: C₁₄H₁₀ClNO₄ (CAS No.: Not explicitly provided; ).

- Key Differences :

Comparative Data Table

Biological Activity

3-Chloro-2-nitrobenzaldehyde (CAS No. 22233-52-9) is an aromatic aldehyde that has garnered attention due to its potential biological activities. This compound, characterized by the presence of both a chloro and a nitro group on the benzaldehyde ring, exhibits diverse pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

This compound has the molecular formula CHClN\O and a molecular weight of 189.56 g/mol. It is known to be a permeant through biological membranes and acts as a substrate for P-glycoprotein (P-gp), although it does not inhibit several cytochrome P450 enzymes, including CYP2C19 and CYP3A4 . Its log P values indicate moderate lipophilicity, suggesting potential for bioactivity in vivo.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, Schiff base ligands derived from this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. In particular, some derivatives showed significant antiproliferative activity in prostate cancer cells (PC-3 and LNCaP), with IC values as low as 3.2 µM .

Enzyme Inhibition

The compound has also demonstrated inhibitory effects on certain enzymes. It has been identified as a potential inhibitor of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Studies indicate that its derivatives possess significant antibacterial properties, making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

- Antiproliferative Effects : A study involving several derivatives of this compound demonstrated their ability to induce apoptosis in cancer cells. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .

- Microwave-Assisted Synthesis : Research has indicated that microwave-assisted synthesis methods can enhance the yield and purity of biologically active compounds derived from this compound. This approach not only reduces reaction times but also minimizes environmental impact .

- Enzyme Kinetics : Detailed kinetic studies have shown that certain derivatives exhibit competitive inhibition against AChE, with Ki values indicating strong binding affinity compared to standard inhibitors .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Chloro-2-nitrobenzaldehyde, and how do reaction conditions influence yield and purity?

- Methodological Answer : A typical synthesis involves nitration of 3-chlorobenzaldehyde under controlled conditions. For example, nitration using a mixture of HNO₃ and H₂SO₄ at 0–5°C minimizes side reactions like over-nitration or oxidation. Monitoring reaction progress via TLC (silica gel, hexane/ethyl acetate) ensures intermediate isolation. Post-reaction, quenching in ice-water followed by extraction with dichloromethane and recrystallization from ethanol improves purity . Alternative routes, such as halogen-directed nitration, may require regioselectivity studies using computational tools (e.g., DFT) to predict substituent effects on nitro-group positioning .

Q. How can the purity and structural identity of this compound be verified?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity; retention time comparison against a reference standard is critical.

- NMR : H NMR should show characteristic aldehyde proton resonance at δ ~10.2 ppm, with aromatic protons split due to nitro and chloro substituents. C NMR confirms carbonyl (C=O) and nitro-group carbons .

- X-ray crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (e.g., in ethanol/water) and refine using SHELX software .

Q. What are the key safety considerations when handling this compound in the lab?

- Methodological Answer :

- Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and skin irritation.

- Reactivity : Avoid contact with strong reducing agents (risk of exothermic nitro-group reduction).

- Waste disposal : Collect in halogenated waste containers; neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How do electronic effects of the chloro and nitro substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic attacks to specific positions. For Suzuki-Miyaura coupling, use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize base (K₂CO₃ vs. Cs₂CO₃) to enhance reactivity at the chloro-substituted position. Monitor regioselectivity via LC-MS and compare with DFT-predicted transition states .

Q. How can conflicting crystallographic and spectroscopic data for this compound derivatives be resolved?

- Methodological Answer : Discrepancies may arise from polymorphism or solvent effects in crystallization. For example:

- Perform variable-temperature XRD to identify phase transitions.

- Compare experimental IR carbonyl stretches (1700–1750 cm⁻¹) with computed vibrational spectra (Gaussian 16, B3LYP/6-31G*).

- Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions influencing crystal packing .

Q. What strategies mitigate side reactions during functionalization of this compound (e.g., aldol condensation vs. over-reduction)?

- Methodological Answer :

- Aldol Condensation : Use mild bases (e.g., pyrrolidine) in anhydrous THF to minimize hydrolysis of the aldehyde group.

- Reduction of Nitro Group : Employ selective reducing agents (e.g., Fe/HCl for nitro-to-amine conversion without affecting the chloro substituent). Monitor via in-situ FTIR to detect intermediate imine formation .

Q. How can computational methods predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., bacterial enzymes). Validate with MIC assays against Gram-positive/negative strains .

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with antibacterial activity. Train models using partial least squares (PLS) regression on datasets from analogous nitroaromatics .

Properties

IUPAC Name |

3-chloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHILFGJMAXBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80482320 | |

| Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22233-52-9 | |

| Record name | 3-CHLORO-2-NITROBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80482320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.